molecular formula C18H21N3O3 B2941123 Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate CAS No. 2411334-81-9

Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate

Número de catálogo B2941123
Número CAS: 2411334-81-9
Peso molecular: 327.384
Clave InChI: RTFVADHTAARTSN-ZHACJKMWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate, also known as MEK162, is a small molecule inhibitor of MEK1 and MEK2, which are important kinases in the MAPK/ERK signaling pathway. This pathway is involved in cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer. MEK inhibitors, including MEK162, have shown promise as targeted therapies for various types of cancer.

Mecanismo De Acción

Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate inhibits the activity of MEK1 and MEK2, which are downstream effectors of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in cancer and is involved in cell proliferation, differentiation, and survival. By inhibiting MEK1 and MEK2, Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate blocks the activation of ERK1/2, which are downstream targets of MEK1/2. This leads to inhibition of tumor cell growth and survival.
Biochemical and Physiological Effects:
Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activation of ERK1/2, which are involved in cell proliferation and survival. Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate also induces apoptosis (programmed cell death) in cancer cells, and inhibits angiogenesis (the formation of new blood vessels that tumors need to grow and spread).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate has several advantages for use in lab experiments. It is a specific inhibitor of MEK1 and MEK2, which allows for precise targeting of the MAPK/ERK signaling pathway. Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate is also a small molecule, which makes it easy to synthesize and administer in vitro and in vivo. However, Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate also has some limitations. It may not be effective in all types of cancer, and its efficacy may vary depending on the genetic background of the tumor. Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate may also have off-target effects, which could limit its usefulness in certain experiments.

Direcciones Futuras

There are several future directions for research on Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate. One area of interest is the identification of biomarkers that can predict response to MEK inhibitors in different types of cancer. This could help to identify patients who are most likely to benefit from treatment with Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate. Another area of interest is the development of combination therapies that can enhance the efficacy of MEK inhibitors. This could involve combining Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate with other targeted therapies or with immunotherapies. Finally, there is a need for further research on the long-term effects of MEK inhibition, particularly in terms of potential resistance mechanisms and toxicity.

Métodos De Síntesis

Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate can be synthesized using a multistep process involving several chemical reactions. The starting materials are commercially available and include 4-bromo-2-fluoroaniline, 1-ethyl-3-methyl-4-formylpyrazole, and methyl acrylate. The synthesis involves the formation of several intermediate compounds, which are then combined to form the final product.

Aplicaciones Científicas De Investigación

Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate has been extensively studied in preclinical and clinical settings as a potential treatment for various types of cancer. It has shown efficacy in inhibiting tumor growth and improving survival in animal models of melanoma, colorectal cancer, and other cancers. Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate has also been evaluated in clinical trials for melanoma, lung cancer, and other solid tumors, and has shown promising results in some patients.

Propiedades

IUPAC Name

methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-4-20-12-15(14(2)19-20)13-21(16-8-6-5-7-9-16)17(22)10-11-18(23)24-3/h5-12H,4,13H2,1-3H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFVADHTAARTSN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C2=CC=CC=C2)C(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)CN(C2=CC=CC=C2)C(=O)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.